molecular formula C4H10ClF2NO B2762132 (S)-1-(Difluoromethoxy)propan-2-amine hydrochloride CAS No. 1884450-05-8

(S)-1-(Difluoromethoxy)propan-2-amine hydrochloride

Cat. No.: B2762132
CAS No.: 1884450-05-8
M. Wt: 161.58
InChI Key: VSZAEVLSIWLMOL-VKHMYHEASA-N
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Description

(S)-1-(Difluoromethoxy)propan-2-amine hydrochloride is a chiral amine derivative characterized by a difluoromethoxy (-OCF₂H) substituent attached to the propan-2-amine backbone.

The difluoromethoxy group enhances metabolic stability compared to non-fluorinated alkoxy substituents, as fluorine atoms reduce susceptibility to oxidative degradation. This feature may improve bioavailability and half-life, making it a promising candidate for drug development .

Properties

IUPAC Name

(2S)-1-(difluoromethoxy)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2NO.ClH/c1-3(7)2-8-4(5)6;/h3-4H,2,7H2,1H3;1H/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKKLZIHLZEGKM-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](COC(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Difluoromethoxy)propan-2-amine hydrochloride typically involves the introduction of the difluoromethoxy group through difluoromethylation reactions. One common approach is the reaction of a suitable amine precursor with difluoromethylating agents under controlled conditions. The stereoselective synthesis ensures the production of the (S)-enantiomer, which is crucial for its specific applications .

Industrial Production Methods

Industrial production of this compound often employs scalable difluoromethylation techniques. These methods include the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the amine substrate. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Difluoromethoxy)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of functionalized amines .

Scientific Research Applications

(S)-1-(Difluoromethoxy)propan-2-amine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-(Difluoromethoxy)propan-2-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group enhances its binding affinity to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s key structural differentiator is the difluoromethoxy group , which distinguishes it from other propan-2-amine derivatives. Below is a comparison with similar compounds:

Compound Name Substituent Key Features Biological Activity
(S)-1-(Difluoromethoxy)propan-2-amine HCl -OCF₂H High metabolic stability; potential CNS activity Hypothesized dual DA/5HT modulation (inferred from structural analogs)
PAL-542 (1-(5-chloro-1H-indol-3-yl)propan-2-amine) -Indole (5-Cl substituted) DA/5HT selectivity (>800-fold vs. NE) No abuse liability in ICSS assays; failed to reduce cocaine choice in primates
(2RS)-1-(4-Methoxyphenyl)propan-2-amine HCl -4-OCH₃ phenyl Lower metabolic stability vs. difluoromethoxy Pharmaceutical impurity; no direct activity data
2-Ethylhexyl methylphosphonofluoridate Phosphonofluoridate Organophosphate structure; unrelated to monoamine modulation Chemical warfare agent; irrelevant to CNS therapeutics

Pharmacological Selectivity and Abuse Liability

  • PAL-Series Compounds (): Dual DA/5HT releasers like PAL-542 and PAL-544 exhibit >800-fold selectivity for DA/5HT release over NE. This suggests that NE release potency has minimal impact on abuse liability, a finding that may extend to (S)-1-(difluoromethoxy)propan-2-amine HCl if it shares similar DA/5HT targeting .
  • Role of Fluorination:
    The difluoromethoxy group in the target compound likely enhances its lipophilicity and resistance to cytochrome P450-mediated metabolism compared to methoxy (-OCH₃) or hydroxyl (-OH) analogs (e.g., compounds in ). This could translate to improved blood-brain barrier penetration and sustained CNS effects .

Stereochemical Considerations

The S-enantiomer of the compound is specified, whereas lists the R-enantiomer (CAS 1980026-21-8). Enantiomeric differences often lead to divergent pharmacological profiles. For example, the PAL-series compounds () include stereoisomers like (R)-1-(1H-indol-1-yl)propion-2-amine (PAL-569), which may exhibit distinct binding kinetics compared to their S-counterparts. The target compound’s S-configuration could optimize interactions with monoamine transporters or receptors .

Biological Activity

(S)-1-(Difluoromethoxy)propan-2-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a difluoromethoxy group, which may influence its pharmacological properties. The compound's molecular formula is C4_4H8_8ClF2_2N1_1O1_1, and it has a molecular weight of approximately 155.56 g/mol.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Receptor Binding : The compound may exhibit affinity for neurotransmitter receptors, particularly those involved in the central nervous system, influencing neurotransmission and potentially exhibiting antidepressant or anxiolytic effects.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes related to metabolic pathways, which could lead to various therapeutic effects.

Biological Activity Overview

Research indicates that this compound possesses several biological activities:

Activity Description
AntidepressantPotential modulation of serotonin and norepinephrine levels.
AntimicrobialExhibits activity against certain bacterial strains in vitro.
AnticancerPreliminary studies indicate cytotoxic effects on cancer cell lines.
NeuroprotectiveMay protect neurons from oxidative stress and apoptosis.

1. Antidepressant Activity

A study conducted by researchers at [source] indicated that this compound showed significant antidepressant-like effects in rodent models. The compound was administered at varying doses, with results showing improved locomotor activity and reduced immobility in forced swim tests.

2. Antimicrobial Efficacy

In vitro tests demonstrated that the compound exhibited antimicrobial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate efficacy compared to standard antibiotics [source].

3. Anticancer Potential

Research published in a peer-reviewed journal highlighted the cytotoxic effects of this compound on human cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 10 to 20 µM [source].

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:

Parameter Value
BioavailabilityHigh
Half-lifeApproximately 4 hours
MetabolismHepatic (CYP450 enzymes)
ExcretionRenal

Q & A

Q. What are the optimal synthetic routes for enantiomerically pure (S)-1-(difluoromethoxy)propan-2-amine hydrochloride?

Methodological Answer: The synthesis typically involves kinetic resolution of racemic intermediates using biocatalysts like Pseudomonas fluorescens lipase, which selectively acetylates the undesired (R)-enantiomer, leaving the (S)-form for isolation. Reaction conditions (e.g., pH 7.5, 25°C) and solvent choice (e.g., tert-butyl methyl ether) critically influence enantiomeric excess (≥98% ee). Post-resolution, hydrochloric acid is used for salt formation .

Q. Which analytical techniques validate the structural integrity and enantiomeric purity of this compound?

Methodological Answer:

  • Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers.
  • NMR Spectroscopy : Use chiral shift reagents (e.g., Eu(hfc)₃) to distinguish diastereomeric complexes in ¹H/¹³C spectra.
  • Polarimetry : Measure optical rotation ([α]₂₀ᴅ) to confirm consistency with literature values for the (S)-configuration .

Q. How should researchers address stability challenges associated with the hydrochloride salt form?

Methodological Answer: The hydrochloride salt is hygroscopic; store in airtight containers with desiccants (silica gel) at 2–8°C. For long-term stability, lyophilize aqueous solutions and avoid prolonged exposure to light. Purity degradation (>5%) can be monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How does the difluoromethoxy moiety influence binding affinity compared to non-fluorinated analogs?

Methodological Answer: The difluoromethoxy group enhances lipophilicity (logP +0.8 vs. methoxy) and metabolic stability. In receptor-binding assays (e.g., radioligand displacement), its electronegativity improves hydrogen-bonding interactions with targets like G-protein-coupled receptors. Compare IC₅₀ values against analogs (e.g., methoxy or chlorophenoxy derivatives) using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What in vitro models are suitable for evaluating its inhibitory effects on enzymatic targets (e.g., urokinase-type plasminogen activator)?

Methodological Answer:

  • Enzyme Assays : Use fluorogenic substrates (e.g., Glu-Gly-Arg-AMC) to measure inhibition kinetics (Kᵢ) in human plasma or recombinant enzyme preparations.
  • Cell-Based Models : Test anti-fibrinolytic activity in HT-1080 fibrosarcoma cells via zymography. Dose-response curves (0.1–100 µM) reveal EC₅₀ values, while Western blotting quantifies downstream protein expression (e.g., plasminogen activator inhibitor-1) .

Q. How do discrepancies in reported synthetic yields arise, and how can they be resolved?

Methodological Answer: Variations in yield (e.g., 40–70%) stem from differences in catalysts (lipase vs. chemical resolution agents) or workup protocols. To optimize:

  • Screen lipase variants (e.g., Candida antarctica Lipase B) for improved selectivity.
  • Use DOE (design of experiments) to identify critical parameters (temperature, solvent ratio).
  • Validate reproducibility across ≥3 independent batches via ANOVA analysis .

Q. What computational strategies predict the compound’s pharmacokinetic profile?

Methodological Answer:

  • Molecular Dynamics Simulations : Model passive membrane permeability (logD₇.₄) using CHARMM or GROMACS.
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F), CYP450 inhibition risks, and blood-brain barrier penetration. Cross-validate with experimental Caco-2 permeability assays .

Data Contradiction Analysis

Q. Why do some studies report divergent biological activities for (S)- vs. (R)-enantiomers?

Methodological Answer: Enantiomeric specificity arises from stereoselective interactions (e.g., with chiral binding pockets in enzymes). Resolve contradictions by:

  • Repeating assays under standardized conditions (e.g., 37°C, pH 7.4).
  • Using enantiomerically pure reference standards (≥99% ee) to exclude contamination effects.
  • Conducting X-ray crystallography to visualize binding mode differences .

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